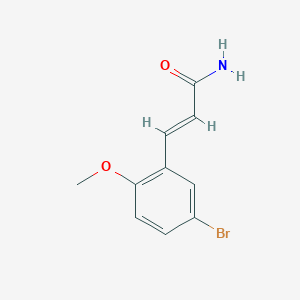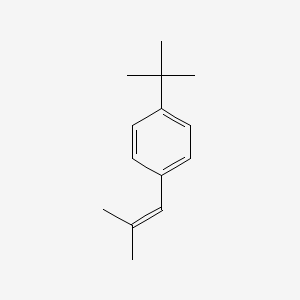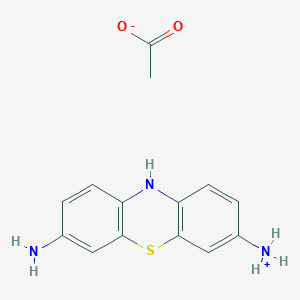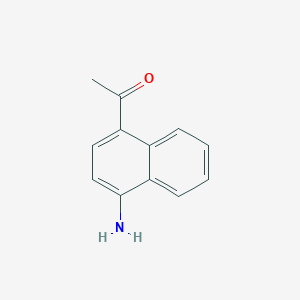
3-(5-Bromo-2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-methoxyphenyl)acrylamide is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acrylamide, where the acrylamide moiety is substituted with a 5-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methoxyphenyl)acrylamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with acrylamide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(5-Bromo-2-methoxyphenyl)acrylic acid or 3-(5-Bromo-2-methoxyphenyl)acrylaldehyde.
Reduction: 3-(5-Bromo-2-methoxyphenyl)ethylamine.
Substitution: 3-(5-Amino-2-methoxyphenyl)acrylamide or 3-(5-Mercapto-2-methoxyphenyl)acrylamide.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive acrylamide moiety.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylamide moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit key enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)-N-(3-bromophenyl)acrylamide
- 3-(5-Bromo-2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- 3-(5-Bromo-2-methoxyphenyl)-N-(2-chlorophenyl)acrylamide
Uniqueness
3-(5-Bromo-2-methoxyphenyl)acrylamide is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, which confer distinct electronic and steric properties. These features influence its reactivity and binding interactions, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H2,12,13)/b5-2+ |
InChI Key |
IIPWEHKRMKXJNF-GORDUTHDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol](/img/structure/B13361228.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B13361246.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B13361249.png)

![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361271.png)



![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361305.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361308.png)

![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361316.png)
![N-(4-chloro-3-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361322.png)

